N-decylbenzamide
Description
N-Decylbenzamide (C₁₇H₂₇NO) is a benzamide derivative characterized by a decyl (10-carbon) alkyl chain attached to the nitrogen atom of the benzamide core. Its synthesis typically involves the reaction of benzoyl chloride with n-decylamine under standard amidation conditions, as described in rhodium-catalyzed C–H functionalization studies . Key structural features include:
- Long hydrophobic alkyl chain: The decyl group enhances lipophilicity, influencing solubility and intermolecular interactions.
- NMR signatures: Distinct ¹H NMR signals at δ 1.32–1.25 ppm (14H, alkyl chain) and δ 0.87 ppm (terminal methyl group), with carbonyl resonance at δ 167.7 ppm in ¹³C NMR .
- Applications: Serves as a precursor in rhodium-catalyzed syntheses of nitrogen-containing heterocycles, yielding products like 2-(benzo[b]thiophen-2-yl)-N-decylbenzamide (55% yield) .
Properties
Molecular Formula |
C17H27NO |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-decylbenzamide |
InChI |
InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-12-15-18-17(19)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,18,19) |
InChI Key |
YGSIXOHJNMPDEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-decylbenzamide can be synthesized through the direct condensation of benzoic acid and decylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-decylbenzamide can undergo various chemical reactions, including:
Oxidation: The decyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides, depending on the specific electrophile used.
Scientific Research Applications
N-decylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a model compound to study the interactions of amides with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N-decylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, affecting their function. The decyl chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzamide moiety can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the activity of the target.
Comparison with Similar Compounds
Alkyl Chain Length Variations: N-Hexylbenzamide vs. N-Decylbenzamide
Key Findings :
- The hexyl derivative exhibits higher flexibility, possibly enhancing substrate accessibility in catalytic systems.
Substituent Effects on the Aromatic Ring
N-(2-Nitrophenyl)benzamide (C₁₃H₁₀N₂O₃)
- Structure : Nitro group at the ortho position of the benzamide ring.
- Electronic Effects : The electron-withdrawing nitro group decreases electron density at the carbonyl, altering reactivity in nucleophilic acyl substitutions.
- Applications : Used in crystallography studies; nitro groups may facilitate photochemical or redox-active applications.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Branched hydroxyalkyl chain and methyl-substituted aromatic ring.
- Functional Impact : Hydroxyl group enables hydrogen bonding, enhancing solubility in protic solvents. Methyl substitution increases steric bulk compared to this compound.
Steric and Electronic Modifications in Bulky Derivatives
N-(2,2-Diphenylethyl)-4-nitrobenzamide
- Structure : Bulky diphenylethyl group and para-nitro substitution.
- Contrast with this compound : While both have large substituents, the linear decyl chain in this compound offers fewer steric constraints compared to aromatic diphenylethyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
